![molecular formula C19H21N3O5 B4716816 N-(3-{[2-(4-nitrophenoxy)acetyl]amino}phenyl)pentanamide](/img/structure/B4716816.png)
N-(3-{[2-(4-nitrophenoxy)acetyl]amino}phenyl)pentanamide
Overview
Description
N-(3-{[2-(4-nitrophenoxy)acetyl]amino}phenyl)pentanamide, also known as Compound 1, is a novel chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of amides and has a molecular weight of 416.5 g/mol.
Mechanism of Action
The mechanism of action of N-(3-{[2-(4-nitrophenoxy)acetyl]amino}phenyl)pentanamide 1 is not fully understood, but it is believed to act through multiple pathways. In cancer treatment, N-(3-{[2-(4-nitrophenoxy)acetyl]amino}phenyl)pentanamide 1 has been shown to induce cell cycle arrest and apoptosis in cancer cells. Inflammation reduction is thought to occur through the inhibition of various pro-inflammatory cytokines and enzymes. In neurodegenerative diseases, N-(3-{[2-(4-nitrophenoxy)acetyl]amino}phenyl)pentanamide 1 has been shown to reduce oxidative stress and inflammation, which are key factors in the progression of these diseases.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(3-{[2-(4-nitrophenoxy)acetyl]amino}phenyl)pentanamide 1 are dependent on the specific application. In cancer treatment, N-(3-{[2-(4-nitrophenoxy)acetyl]amino}phenyl)pentanamide 1 has been shown to reduce tumor growth and induce cell death in cancer cells. In inflammation, N-(3-{[2-(4-nitrophenoxy)acetyl]amino}phenyl)pentanamide 1 has been shown to reduce inflammation and improve overall health outcomes in animal models of inflammatory diseases. In neurodegenerative diseases, N-(3-{[2-(4-nitrophenoxy)acetyl]amino}phenyl)pentanamide 1 has been shown to reduce oxidative stress and inflammation, which are key factors in the progression of these diseases.
Advantages and Limitations for Lab Experiments
One significant advantage of N-(3-{[2-(4-nitrophenoxy)acetyl]amino}phenyl)pentanamide 1 is its potential therapeutic applications in various areas of research. Additionally, the synthesis method for N-(3-{[2-(4-nitrophenoxy)acetyl]amino}phenyl)pentanamide 1 is relatively straightforward, and the compound can be easily purified using column chromatography. One limitation of N-(3-{[2-(4-nitrophenoxy)acetyl]amino}phenyl)pentanamide 1 is its limited solubility, which can make it challenging to use in some experimental setups.
Future Directions
There are several future directions for research on N-(3-{[2-(4-nitrophenoxy)acetyl]amino}phenyl)pentanamide 1. One area of research is the optimization of the synthesis method to improve the yield and purity of the compound. Additionally, further research is needed to fully understand the mechanism of action of N-(3-{[2-(4-nitrophenoxy)acetyl]amino}phenyl)pentanamide 1 and its potential therapeutic applications in various diseases. Finally, more research is needed to determine the pharmacokinetics and pharmacodynamics of N-(3-{[2-(4-nitrophenoxy)acetyl]amino}phenyl)pentanamide 1 to optimize its use in clinical settings.
Conclusion
N-(3-{[2-(4-nitrophenoxy)acetyl]amino}phenyl)pentanamide, or N-(3-{[2-(4-nitrophenoxy)acetyl]amino}phenyl)pentanamide 1, is a novel chemical compound that has shown promising results in various areas of scientific research. The synthesis method for N-(3-{[2-(4-nitrophenoxy)acetyl]amino}phenyl)pentanamide 1 is relatively straightforward, and the compound has potential therapeutic applications in cancer treatment, inflammation, and neurodegenerative diseases. Further research is needed to fully understand the mechanism of action of N-(3-{[2-(4-nitrophenoxy)acetyl]amino}phenyl)pentanamide 1 and its potential applications in clinical settings.
Scientific Research Applications
N-(3-{[2-(4-nitrophenoxy)acetyl]amino}phenyl)pentanamide 1 has shown promising results in various scientific research applications, including cancer treatment, inflammation, and neurodegenerative diseases. In cancer treatment, N-(3-{[2-(4-nitrophenoxy)acetyl]amino}phenyl)pentanamide 1 has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Inflammation is also a significant area of research for N-(3-{[2-(4-nitrophenoxy)acetyl]amino}phenyl)pentanamide 1, as it has been shown to reduce inflammation in various animal models of inflammatory diseases. Additionally, N-(3-{[2-(4-nitrophenoxy)acetyl]amino}phenyl)pentanamide 1 has shown potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
N-[3-[[2-(4-nitrophenoxy)acetyl]amino]phenyl]pentanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O5/c1-2-3-7-18(23)20-14-5-4-6-15(12-14)21-19(24)13-27-17-10-8-16(9-11-17)22(25)26/h4-6,8-12H,2-3,7,13H2,1H3,(H,20,23)(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZYHGXBDBJDASM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC(=CC=C1)NC(=O)COC2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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